endo-Tandospirone
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Overview
Description
Endo-Tandospirone is a compound belonging to the azapirone class of drugs, which are known for their anxiolytic and antidepressant properties. It is a selective 5-HT1A receptor partial agonist and is primarily used in the treatment of anxiety and depressive disorders. This compound is closely related to other azapirones like buspirone and gepirone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-Tandospirone involves several steps, starting from the appropriate precursors. One common method involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable butyl derivative, followed by cyclization to form the tricyclic core structure. The reaction conditions typically involve the use of solvents like methanol and dichloromethane, with formic acid and ammonia water as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The solvents used in the process are often recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Endo-Tandospirone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Endo-Tandospirone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of azapirone derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Used in the treatment of anxiety and depressive disorders, and studied for potential new therapeutic applications.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Endo-Tandospirone acts as a potent and selective 5-HT1A receptor partial agonist. It binds to these receptors with high affinity, leading to the modulation of serotonin levels in the brain. This action results in anxiolytic and antidepressant effects. The compound has relatively weak affinity for other receptors, such as 5-HT2A, 5-HT2C, α1-adrenergic, α2-adrenergic, D1, and D2 receptors .
Comparison with Similar Compounds
Endo-Tandospirone is similar to other azapirones like buspirone, gepirone, and ipsapirone. it has unique properties that distinguish it from these compounds:
Buspirone: Also a 5-HT1A receptor partial agonist but has a different chemical structure and pharmacokinetic profile.
Gepirone: Similar in action but differs in its binding affinity and therapeutic applications.
Ipsapirone: Shares the same receptor target but has different pharmacological effects and side effect profiles
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable tool in the study of anxiety and depressive disorders, as well as in the development of new therapeutic agents.
Properties
Molecular Formula |
C21H29N5O2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(1S,2S,6R,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17-,18+ |
InChI Key |
CEIJFEGBUDEYSX-USTZCAOPSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
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